Kitasamycin tartrate is classified as a macrolide antibiotic. It is produced by the fermentation of Streptomyces kitasatoensis, a soil-dwelling actinobacterium. The compound exhibits antimicrobial activity against a wide range of pathogens, making it valuable in both veterinary and human medicine . The chemical formula for kitasamycin tartrate is with a molar mass of approximately 701.851 g/mol .
The synthesis of kitasamycin tartrate involves the fermentation of Streptomyces kitasatoensis in nutrient-rich media. The process typically includes:
A recent method involves using an aqueous phase preparation technique to create molecularly imprinted polymers for kitasamycin tartrate, which enhances its separation and purification processes .
Kitasamycin tartrate's molecular structure features a large lactone ring characteristic of macrolides, which is essential for its biological activity. The compound has multiple hydroxyl groups and a complex arrangement of carbon atoms that contribute to its solubility and interaction with bacterial ribosomes .
Key structural details include:
Kitasamycin tartrate participates in various chemical reactions typical of macrolide antibiotics:
These reactions are important for understanding both the stability of kitasamycin tartrate in formulations and its environmental impact.
Kitasamycin tartrate exerts its antibacterial effects primarily by inhibiting protein synthesis in bacteria. It binds to the 23S ribosomal ribonucleic acid within the 50S subunit of the bacterial ribosome. This binding interferes with the translocation step during protein synthesis, effectively halting bacterial growth .
The mechanism can be summarized as follows:
Kitasamycin tartrate exhibits several notable physical and chemical properties:
These properties are crucial for formulating effective pharmaceutical preparations.
Kitasamycin tartrate has several scientific applications:
The kitasamycin biosynthetic gene cluster (BGC) spans >80 kb in the S. kitasatoensis genome and encodes:
Precursor Supply Pathways:
Table 1: Precursor Amino Acids and Their Roles in Kitasamycin Biosynthesis
Amino Acid | Metabolite Derived | Kitasamycin Component | Effect on Yield |
---|---|---|---|
L-Valine | Isobutyryl-CoA | A4/A5 (Butyryl chain) | +100% vs. control |
L-Leucine | Isovaleryl-CoA | A1/A3 (Isovaleryl chain) | +300% vs. control |
α-Aminobutyric acid | N/A | None | Inhibits growth |
The assembly involves three catalytic stages:
Critical parameters for industrial-scale production:
Table 2: Fermentation Parameters and Optimization Outcomes
Parameter | Baseline Value | Optimized Value | Effect on Yield |
---|---|---|---|
Temperature | 28°C | 30°C | +35% total output |
pH | 6.8 | 7.2 | +22% A1/A3 |
Dissolved Oxygen | 20% saturation | 40% saturation | +28% total output |
Glucose Feeding | Batch | Fed-batch | +50% cell density |
Precursor (L-Leucine) | 0 mM | 5 mM | +300% A1/A3 |
Key Findings:
Approaches to Overcome Native Regulation:
Concluding RemarksKitasamycin tartrate biosynthesis exemplifies the synergy between traditional fermentation and modern synthetic biology. Advances in S. kitasatoensis genomics, PKS enzymology, and metabolic engineering have enabled precise control over component ratios and yields. Future work will focus on de novo pathway reconstruction in industrial chassis strains to bypass native regulatory bottlenecks.
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